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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the Phase 3 clinical trial data for
Gefapixant, a first-in-class, selective P2X3 receptor antagonist for the treatment of refractory
or unexplained chronic cough. The product's performance is objectively compared with other
emerging alternatives, supported by experimental data from pivotal clinical trials.

Executive Summary

Gefapixant, at a 45 mg twice-daily dose, has demonstrated a statistically significant reduction
in 24-hour cough frequency compared to placebo in two pivotal Phase 3 trials, COUGH-1 and
COUGH-2.[1][2][3] While showing a favorable safety profile, the most common adverse event
reported was taste disturbance.[4] This guide delves into the quantitative data from these trials,
provides detailed experimental protocols, and visually represents the underlying signaling
pathway and trial workflow. The comparison includes other P2X3 receptor antagonists in late-
stage development, offering a comprehensive overview for researchers in the field.

Comparative Data Analysis

The following tables summarize the key efficacy and safety data from the Phase 3 clinical trials
of Gefapixant (COUGH-1 and COUGH-2) and available data for other P2X3 receptor
antagonists in development.
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Table 1: Efficacy of P2X3 Receptor Antagonists in
Reducing 24-Hour Cough Frequency

Relative
. Primary Reduction vs.
Drug (Trial) Dose : p-value
Endpoint Placebo (95%
Cl)
) 24-hour cough
Gefapixant 18.45% (-32.92,
45 mg BID frequency at 0.041
(COUGH-1) -0.86)
Week 12
) 24-hour cough
Gefapixant 14.64% (-26.07,
45 mg BID frequency at 0.031
(COUGH-2) -1.43)
Week 24
Gefapixant 24-hour cough
] 45 mg BID 16.0% (9.4, 22.0) <0.001
(Meta-analysis) frequency
o 24-hour cough
Eliapixant o
75 mg BID count at Week ~27% Significant
(Phase 2b)
12
o 24-hour cough
Camlipixant 50 mg & 200 mg o
frequency at Day ~34% Significant
(Phase 2b) BID

28

BID: Twice daily

Table 2: Key Secondary Efficacy Endpoints for
Gefapixant (45 mg BID)
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Endpoint

COUGH-1

COUGH-2 Meta-analysis

Awake Cough
Frequency (Relative
Reduction vs.

Placebo)

17.68% (trending

15.79% (p=0.022) 17.6% (10.6, 24.0)

towards significance)

Leicester Cough
Questionnaire (LCQ)
Total Score
(Improvement vs.

Placebo)

Odds Ratio: 1.41
(p=0.042) for clinically =~ Mean Difference: 1.0
important point (0.7, 1.4)

improvement

Table 3: Safety and Tolerability of P2X3 Receptor

Antagonists
Incidence of Discontinuatio
. Most Common
Drug (Trial) Dose Taste-Related n Rate due to
Adverse Event
AEs AEs
Gefapixant Taste
45 mg BID _ 58.0% 15%
(COUGH-1) Disturbance
Gefapixant Taste
45 mg BID _ 68.6% 20%
(COUGH-2) Disturbance
o "Markedly less"
Eliapixant Taste i
75 mg BID ) than higher 8%
(Phase 2b) Disturbance
doses
Camlipixant _ Taste 0% (due to taste
Various ) 9.8% )
(Phase 2a) Disturbance disturbance)

Experimental Protocols
Gefapixant Phase 3 Program (COUGH-1 and COUGH-2)

Study Design: The COUGH-1 (NCT03449134) and COUGH-2 (NCT03449147) trials were
international, randomized, double-blind, placebo-controlled, parallel-group studies.[1]
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Participants: Adult patients (=18 years) with a diagnosis of refractory or unexplained chronic
cough for at least one year and a baseline cough severity score of 240 mm on a 100-mm visual
analog scale (VAS) were included.

Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following
treatments twice daily:

o Gefapixant 45 mg

o Gefapixant 15 mg

» Placebo

Primary Endpoints:

e COUGH-1: Change from baseline in 24-hour cough frequency at Week 12.
e COUGH-2: Change from baseline in 24-hour cough frequency at Week 24.

Cough Frequency Measurement: 24-hour cough frequency was objectively measured using an
ambulatory digital audio recording device (VitaloJAK™).

Secondary Endpoints: Key secondary endpoints included:
o Awake cough frequency.

e Percentage of participants with a clinically significant improvement (=1.3-point increase) in
the Leicester Cough Questionnaire (LCQ) total score.

Study Duration:
e COUGH-1: 12-week treatment period followed by a 40-week extension.
o COUGH-2: 24-week treatment period followed by a 28-week extension.

Signaling Pathway and Experimental Workflow
P2X3 Receptor Signhaling in the Cough Reflex
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The diagram below illustrates the proposed mechanism of action of Gefapixant in inhibiting the
cough reflex. In response to inflammation or irritation in the airways, ATP is released from
epithelial cells. This extracellular ATP binds to and activates P2X3 receptors on sensory C-
fibers of the vagus nerve. This activation leads to depolarization of the nerve fiber and the
generation of an action potential, which travels to the brainstem to initiate the cough reflex.
Gefapixant acts as a selective antagonist of the P2X3 receptor, blocking the binding of ATP
and thereby preventing the initiation of the cough signal.
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P2X3 receptor signaling pathway in the cough reflex.

Gefapixant Phase 3 Clinical Trial Workflow

The following diagram outlines the key stages of the COUGH-1 and COUGH-2 clinical trials,
from patient screening and randomization to the primary endpoint assessment.
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Screening & Enrollment
Patient Screening
(Refractory/Unexplained Chronic Cough >1yr)

Inclusion Criteria Met
(VAS =40mm)

Randomization (1:1:1)

Placebo BID (Gefapixant 15mg BID) Gefapixant 45mg BID)

Treatment Period

Y

Double-Blind Treatment

(COUGH-l: 12 Weeks) (COUGH-Z: 24 Weeks)

Primary |Endpoint Assessment

Change in 24-Hour
Cough Frequency

Click to download full resolution via product page

Gefapixant Phase 3 clinical trial workflow.

Conclusion
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The meta-analysis of the Gefapixant Phase 3 clinical trial data indicates that the 45 mg twice-
daily dosage offers a statistically significant, albeit modest, reduction in cough frequency for
patients with refractory or unexplained chronic cough. The primary safety concern is taste-
related adverse events, which led to a notable discontinuation rate in the clinical trials.
Emerging data from other selective P2X3 receptor antagonists, such as Eliapixant and
Camlipixant, suggest a potential for similar efficacy with an improved taste disturbance profile,
although further Phase 3 data are needed for a definitive comparison. This guide provides a
foundational overview for researchers to compare and contrast these novel therapies as they
navigate the evolving landscape of chronic cough treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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